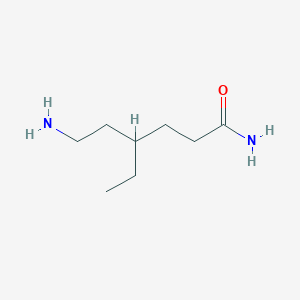
3-Fluoro-5-methylbenzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-methylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6F2O2S It is a sulfonyl fluoride derivative, which means it contains a sulfonyl group (SO2) bonded to a fluoride atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methylbenzene-1-sulfonyl fluoride typically involves the fluorosulfonylation of 3-Fluoro-5-methylbenzene. One common method is the reaction of 3-Fluoro-5-methylbenzene with sulfuryl fluoride (SO2F2) in the presence of a catalyst. This reaction proceeds under mild conditions and yields the desired sulfonyl fluoride product .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorosulfonylation processes. These processes utilize sulfuryl fluoride gas and specialized reactors to ensure efficient and high-yield production. The reaction conditions are carefully controlled to optimize the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5-methylbenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl chloride or sulfonyl hydride under specific conditions.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or other oxidized derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to facilitate the nucleophilic attack.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed under acidic or basic conditions
Major Products Formed
Substitution Reactions: Sulfonamide or sulfonate derivatives.
Reduction Reactions: Sulfonyl chloride or sulfonyl hydride.
Oxidation Reactions: Sulfonic acids or other oxidized derivatives
Applications De Recherche Scientifique
3-Fluoro-5-methylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme inhibitors, particularly those targeting serine hydrolases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-methylbenzene-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds with nucleophilic amino acids in enzymes, thereby inhibiting their activity. The molecular targets often include serine hydrolases and other enzymes with nucleophilic active sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-5-methylbenzene-1-sulfonyl chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Another related compound with a trifluoromethyl group and a sulfonyl chloride group
Uniqueness
3-Fluoro-5-methylbenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to sulfonyl chlorides. The fluoride group is less reactive towards hydrolysis, making the compound more stable under various conditions. Additionally, the presence of the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C7H6F2O2S |
|---|---|
Poids moléculaire |
192.19 g/mol |
Nom IUPAC |
3-fluoro-5-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6F2O2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3 |
Clé InChI |
NDGXLNLHVYKYNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)S(=O)(=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


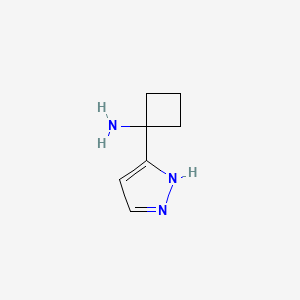
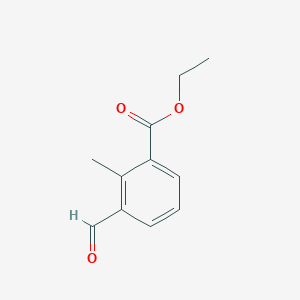
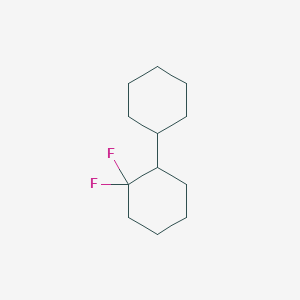
![4-(2-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204601.png)
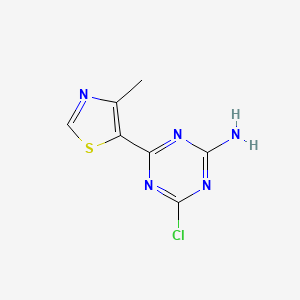
![Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13204604.png)
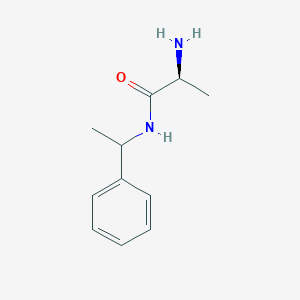
![1-[(3,4-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13204622.png)

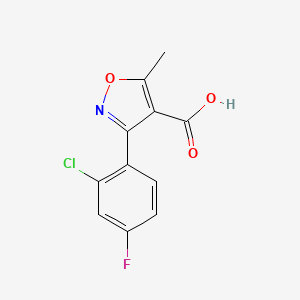

![Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B13204635.png)
![tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13204637.png)
